molecular formula C13H14O4 B8658610 Methyl 2-[(acetyloxy)methyl]-3-phenylprop-2-enoate CAS No. 124957-42-2

Methyl 2-[(acetyloxy)methyl]-3-phenylprop-2-enoate

Cat. No. B8658610
M. Wt: 234.25 g/mol
InChI Key: BETMVIATCLCGRE-UHFFFAOYSA-N
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Patent
US06031121

Procedure details

The product (108.8 g) in Reference Example 1, namely 3-hydroxy-2-methylene-3-phenylpropionate methyl ester, is dissolved in acetic anhydride (113 ml; 1.20 mol), to which sulfuric acid (0.2 ml) is added, and the resulting mixture is stirred at 100° C. for 4 hours. The reaction solution is concentrated under reduced pressure, to give a crude product of the title compound at a yield of 143.9 g. 1H-NMR analysis reveals that the compound is a mixture of the E form and the Z form at a ratio of 87:13.
[Compound]
Name
product
Quantity
108.8 g
Type
reactant
Reaction Step One
Quantity
113 mL
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:4]C(=O)C)(=[O:3])[CH3:2].S(=O)(=O)(O)O.[CH3:13][O:14][C:15](=[O:26])[C:16](=[CH2:25])[CH:17](O)[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>>[CH3:13][O:14][C:15](=[O:26])[C:16](=[CH:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)[CH2:25][O:4][C:1](=[O:3])[CH3:2]

Inputs

Step One
Name
product
Quantity
108.8 g
Type
reactant
Smiles
Name
Quantity
113 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
0.2 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C(C(C1=CC=CC=C1)O)=C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the resulting mixture is stirred at 100° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution is concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
Name
Type
product
Smiles
COC(C(COC(C)=O)=CC1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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